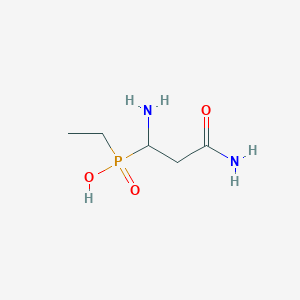
(1,3-Diamino-3-oxopropyl)ethylphosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Diamino-3-oxopropyl)ethylphosphinic acid is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Diamino-3-oxopropyl)ethylphosphinic acid typically involves the reaction of ethylphosphinic acid with a suitable diamine precursor. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product. Common reagents used in the synthesis include phosphinic acid derivatives and diamine compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: (1,3-Diamino-3-oxopropyl)ethylphosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphinic oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(1,3-Diamino-3-oxopropyl)ethylphosphinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,3-Diamino-3-oxopropyl)ethylphosphinic acid involves its interaction with specific molecular targets. The amino and phosphinic acid groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes.
Comparison with Similar Compounds
- (1,3-Diamino-3-oxopropyl)phosphonic acid
- (1,3-Diamino-3-oxopropyl)ethylphosphonic acid
Comparison: Compared to similar compounds, (1,3-Diamino-3-oxopropyl)ethylphosphinic acid is unique due to the presence of the ethyl group attached to the phosphinic acid moiety. This structural difference can influence its reactivity and interaction with other molecules, making it a valuable compound for specific applications.
Properties
CAS No. |
61341-20-6 |
|---|---|
Molecular Formula |
C5H13N2O3P |
Molecular Weight |
180.14 g/mol |
IUPAC Name |
(1,3-diamino-3-oxopropyl)-ethylphosphinic acid |
InChI |
InChI=1S/C5H13N2O3P/c1-2-11(9,10)5(7)3-4(6)8/h5H,2-3,7H2,1H3,(H2,6,8)(H,9,10) |
InChI Key |
NIPNIFCGXGMQSB-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(C(CC(=O)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















